An In-depth Technical Guide to NO2-SPDB-sulfo: Properties and Applications in Bioconjugation
An In-depth Technical Guide to NO2-SPDB-sulfo: Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties and applications of NO2-SPDB-sulfo, a heterobifunctional crosslinker pivotal in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This document outlines its chemical and physical characteristics, mechanism of action, and detailed protocols for its use, tailored for professionals in research and drug development.
Core Properties of NO2-SPDB-sulfo
NO2-SPDB-sulfo, with the CAS Number 663598-89-8, is a key reagent for covalently linking molecules, typically a cytotoxic drug to an antibody. Its structure features a sulfonate group, rendering it water-soluble, which is advantageous for reactions in aqueous buffers commonly used for proteins.
Physicochemical Characteristics
Quantitative data for NO2-SPDB-sulfo and its close analogue, sulfo-SPDB, are summarized below. The primary difference lies in the nitro group on the pyridine (B92270) ring of NO2-SPDB-sulfo, which influences the spectrophotometric properties of the reaction by-product.
| Property | Value | Reference |
| Chemical Name | 1-(4-((5-nitropyridin-2-yl)disulfanyl)butanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid | [1][2] |
| CAS Number | 663598-89-8 | [1][3] |
| Molecular Formula | C₁₃H₁₃N₃O₉S₃ | [1][3] |
| Molecular Weight | 451.45 g/mol | [1][3] |
| Purity | >98% | [3] |
| Appearance | Solid | N/A |
| Solubility | Water-soluble | [4] |
Note: Some data is inferred from the closely related sulfo-SPDB linker due to limited direct data for NO2-SPDB-sulfo.
Reactive Groups and Specificity
NO2-SPDB-sulfo possesses two primary reactive moieties:
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH₂) on proteins, such as the side chain of lysine (B10760008) residues, to form stable amide bonds. This reaction is most efficient at a pH range of 7-8.[5][6]
-
Pyridyldithiol group: This functional group reacts with free sulfhydryl (-SH) groups, such as those from cysteine residues, to form a disulfide bond. This reaction also proceeds optimally at a pH of 7-8.[5][7]
Mechanism of Action in Antibody-Drug Conjugation
The utility of NO2-SPDB-sulfo in ADC development stems from its ability to form a cleavable linkage between an antibody and a cytotoxic payload. This ensures that the highly potent drug remains inactive and attached to the antibody while in systemic circulation, minimizing off-target toxicity.
The key to its mechanism is the disulfide bond formed upon reaction with a sulfhydryl group. This bond is relatively stable in the bloodstream but is readily cleaved in the reducing environment inside a target cell, where the concentration of glutathione (B108866) (GSH) is significantly higher.[8] This intracellular cleavage releases the cytotoxic drug, leading to targeted cell death.
The reaction of the pyridyldithiol group with a sulfhydryl results in the displacement of a pyridine-2-thione molecule.[5] The concentration of this by-product can be quantified by measuring its absorbance, which for the non-nitrated analogue is at 343 nm, allowing for the monitoring of the conjugation reaction.[5][7] The presence of the nitro group on NO2-SPDB-sulfo is expected to shift this absorbance wavelength.
Experimental Protocols
The following section details a general protocol for the conjugation of a cytotoxic drug to an antibody using a linker analogous to NO2-SPDB-sulfo, such as sulfo-SPDP. This can be adapted for NO2-SPDB-sulfo.
Materials
-
Antibody solution (in a suitable buffer like PBS, pH 7.2-8.0)
-
NO2-SPDB-sulfo
-
Sulfhydryl-containing cytotoxic drug
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching reagent (e.g., lysine or Tris)
-
Reducing agent (e.g., DTT or TCEP), if reducing antibody interchain disulfides
-
Desalting columns (e.g., Sephadex G-25)
-
DMSO or DMF (if the drug is not water-soluble)
Step-by-Step Conjugation Procedure
This protocol describes a two-step process where the antibody is first modified with the linker, followed by the addition of the drug.
Step 1: Modification of the Antibody with NO2-SPDB-sulfo
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris).
-
Linker Preparation: Immediately before use, dissolve NO2-SPDB-sulfo in the reaction buffer to a stock concentration (e.g., 10-20 mM).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NO2-SPDB-sulfo to the antibody solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted linker using a desalting column equilibrated with the reaction buffer.
Step 2: Conjugation of the Drug to the Modified Antibody
-
Drug Preparation: Dissolve the sulfhydryl-containing drug in a suitable solvent. If using an organic solvent like DMSO, ensure the final concentration in the reaction mixture is low (typically <10%) to avoid protein denaturation.
-
Conjugation Reaction: Add the drug solution to the purified, linker-modified antibody. The molar ratio of drug to antibody will depend on the desired drug-to-antibody ratio (DAR).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): The reaction can be stopped by adding a quenching reagent that reacts with any remaining linker.
-
Final Purification: Purify the resulting ADC using a desalting column or other chromatography methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug and other by-products.
Characterization of the Antibody-Drug Conjugate
The resulting ADC should be thoroughly characterized to determine key quality attributes:
-
Drug-to-Antibody Ratio (DAR): This can be determined using Hydrophobic Interaction Chromatography (HIC-HPLC) or Mass Spectrometry (MS).[9][10][11] HIC separates ADC species based on the number of conjugated drugs, as each drug molecule increases the hydrophobicity of the conjugate.
-
Purity and Aggregation: Size-Exclusion Chromatography (SEC-HPLC) is used to assess the presence of aggregates and fragments.[11]
-
In Vitro Potency: The biological activity of the ADC is evaluated using cell-based assays to determine its efficacy in killing target cancer cells.
Visualizing Workflows and Pathways
The following diagrams illustrate the key processes involved in the use of NO2-SPDB-sulfo for ADC development.
Caption: Workflow for ADC synthesis using NO2-SPDB-sulfo.
References
- 1. 【NO2-SPDB-sulfo】NO2-SPDB-sulfo CAS号:663598-89-8【结构式 性质 活性】-化源网 [chemsrc.com]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. NO2-SPDB-sulfo Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
